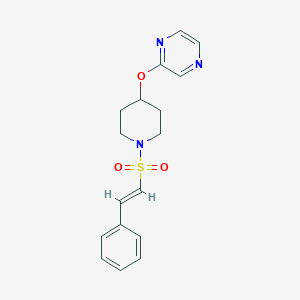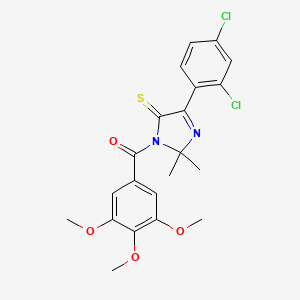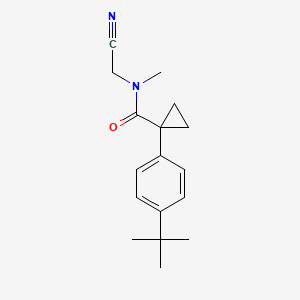
(E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine, also known as SSP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. (E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
(E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It also has antioxidant properties and can protect cells from oxidative stress. In addition, (E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine has been shown to have anti-tumor activity and can induce cell death in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of (E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine is its versatility in scientific research. It can be used in a variety of experimental models, including cell culture, animal models, and clinical trials. However, there are also some limitations to using (E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine in lab experiments. It can be expensive to synthesize and may not be readily available in large quantities. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on (E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine. One area of interest is the development of more efficient synthesis methods to improve the yield and reduce the cost of (E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine. Another area of interest is the investigation of (E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine as a potential treatment for other diseases, such as diabetes and cardiovascular disease. Additionally, more research is needed to fully understand the mechanism of action of (E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine and its potential side effects.
Synthesis Methods
The synthesis of (E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine involves a multi-step process that starts with the reaction of 4-piperidone with paraformaldehyde to form 1,4-dihydropyridine. This intermediate is then reacted with styrylsulfonyl chloride to form the desired product, (E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine. The yield of (E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.
Scientific Research Applications
(E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. In addition, (E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine has been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]oxypyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-24(22,13-8-15-4-2-1-3-5-15)20-11-6-16(7-12-20)23-17-14-18-9-10-19-17/h1-5,8-10,13-14,16H,6-7,11-12H2/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDQAHHUKORWMN-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=NC=CN=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylsulfonyl)phenyl)methanone](/img/structure/B2762567.png)

![2-(2-(p-tolylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2762572.png)

![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2762576.png)
![1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2762577.png)
![N-{2-[ethyl(3-methylphenyl)amino]ethyl}prop-2-enamide](/img/structure/B2762579.png)
![3-Benzyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2762580.png)
![2-chloro-1-[1-(5-chloropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2762582.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2762586.png)